VCP Activator 1

CAS No.:

Cat. No.: VC20238053

Molecular Formula: C20H22N2O2S

Molecular Weight: 354.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H22N2O2S |

|---|---|

| Molecular Weight | 354.5 g/mol |

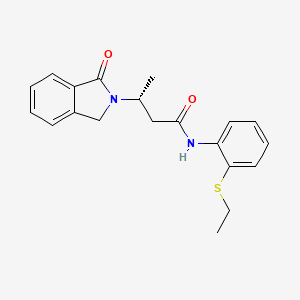

| IUPAC Name | (3R)-N-(2-ethylsulfanylphenyl)-3-(3-oxo-1H-isoindol-2-yl)butanamide |

| Standard InChI | InChI=1S/C20H22N2O2S/c1-3-25-18-11-7-6-10-17(18)21-19(23)12-14(2)22-13-15-8-4-5-9-16(15)20(22)24/h4-11,14H,3,12-13H2,1-2H3,(H,21,23)/t14-/m1/s1 |

| Standard InChI Key | FIHKSVOKNUVXAB-CQSZACIVSA-N |

| Isomeric SMILES | CCSC1=CC=CC=C1NC(=O)C[C@@H](C)N2CC3=CC=CC=C3C2=O |

| Canonical SMILES | CCSC1=CC=CC=C1NC(=O)CC(C)N2CC3=CC=CC=C3C2=O |

Introduction

Discovery and Biochemical Characterization of VCP Activator 1

Identification and Chemical Properties

VCP Activator 1 (VAA1), with the molecular formula C20H22N2O2S and a molecular weight of 354.47 g/mol, was identified as a potent stimulator of VCP’s D2 ATPase activity . The compound exhibits solubility in DMSO (300 mg/mL) and stability at -80°C for six months, making it suitable for in vitro and cell-based assays . Structural analogs and derivatives of VAA1, such as UP109 and UP163, share a quinazoline core but differ in substituents affecting potency and catalytic efficiency .

Table 1: Biochemical Properties of VCP Activator 1 and Analogs

Mechanism of ATPase Activation

VAA1 enhances VCP’s ATPase activity by binding an allosteric pocket near the C-terminal tail, displacing a regulatory phenylalanine residue (Phe-740) that otherwise inhibits D2 domain conformational changes . Cryo-EM structures of VCP–VAA1 complexes (2.9–3.7 Å resolution) reveal that the compound stabilizes a rotated D2 domain configuration, facilitating ADP release and accelerating ATP turnover . Mutational studies confirm that Phe-740 substitutions (e.g., F740A) mimic VAA1’s effects, increasing basal ATPase activity by 40–60% and rendering VCP resistant to further activation .

Structural Insights into VCP Activation by VAA1

Cryo-EM Analysis of Allosteric Binding

High-resolution cryo-EM structures of VCP in apo and ADP-bound states demonstrate that VAA1 occupies a hydrophobic cleft between the D2 domain and the C-terminal tail . This site, distinct from the nucleotide-binding pockets, undergoes a 12° rotation upon VAA1 binding, widening the central pore and aligning critical arginine residues (Arg-865 and Arg-899) for substrate engagement . Molecular dynamics simulations suggest that VAA1’s benzothiazole group forms π-π interactions with Phe-740, destabilizing its inhibitory contact with the D2 domain .

Conformational Dynamics and Substrate Processing

VAA1-induced conformational changes increase the accessibility of the N-terminal domain to ubiquitin receptors, enhancing substrate recruitment . Single-molecule fluorescence experiments show that VAA1-treated VCP exhibits a 2.5-fold higher processivity in unfolding GFP-tagged substrates compared to wild-type VCP . This effect is abolished in the presence of CB-5083, a D2 ATPase inhibitor, confirming that VAA1’s activity depends on functional ATP hydrolysis .

Comparative Analysis with Other VCP Modulators

Synergy with Pharmacological Chaperones

Co-treatment of VAA1 with Eeyarestatin I, a chemical chaperone stabilizing VCP hexamers, synergistically enhances TDP-43 clearance in cortical neurons, achieving 90% reduction in insoluble aggregates at subthreshold concentrations (VAA1: 2.5 μM; Eeyarestatin I: 0.5 μM) . This synergy suggests combinatorial approaches could mitigate dose-limiting toxicity while maintaining efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume